[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid

Hydrolytic Stability SNAr Reactions Shelf-Life

Boronic acid instability during storage often derails multi-step syntheses. [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid (CAS 196083-20-2) addresses this with exceptional hydrolytic stability, remaining intact under ambient conditions for years. - 2,2,2-Trifluoroethoxy group provides strong electron withdrawal (σp≈0.36) and boosts metabolic stability. - Enables high-yield Suzuki-Miyaura cross-couplings and subsequent SNAr steps without decomposition. - Supplied at ≥95% purity to ensure consistent performance in parallel synthesis and hit-to-lead optimization.

Molecular Formula C7H7BF3NO3
Molecular Weight 220.942
CAS No. 196083-20-2
Cat. No. B599951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid
CAS196083-20-2
Molecular FormulaC7H7BF3NO3
Molecular Weight220.942
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OCC(F)(F)F)(O)O
InChIInChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2
InChIKeyOGBJEQPXZICXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid Overview


[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid is a heteroaryl boronic acid featuring a pyridine ring substituted at the 6-position with a 2,2,2-trifluoroethoxy group and at the 3-position with a boronic acid moiety [1]. This compound, with molecular formula C7H7BF3NO3 and molecular weight 220.94 g/mol, is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical and agrochemical research [1]. The electron-withdrawing trifluoroethoxy group imparts distinct electronic and physicochemical properties that differentiate it from non-fluorinated analogs [2].

Fluorinated heteroaryl boronic acid for Suzuki-Miyaura cross-coupling
Hydrolytic stability supports multi-step synthesis with sequential coupling-SNAr
Electron-withdrawing trifluoroethoxy group differentiates reactivity from non-fluorinated analogs

Why Generic Substitution Fails


Substituting [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid with a generic pyridinylboronic acid, such as the unsubstituted pyridin-3-ylboronic acid or the 6-methoxy analog, is not straightforward due to significant differences in hydrolytic stability, electronic character, and lipophilicity. The 2,2,2-trifluoroethoxy group confers a unique combination of strong electron-withdrawing character (Hammett σp ≈ 0.36 for –OCH2CF3) and enhanced hydrolytic stability compared to heteroaryl chlorides, with shelf-life improvements measured in years under ambient conditions [1]. This stability is critical for maintaining consistent coupling performance and minimizing decomposition during storage, a common failure point for less stable heteroaryl halides [1]. Furthermore, the trifluoroethoxy group alters the compound's calculated partition coefficient (LogP ≈ -0.30) relative to non-fluorinated analogs, affecting solubility and partitioning behavior in reaction media [2]. These differences mean that direct substitution can lead to variable reaction yields, altered reactivity profiles, and inconsistent biological outcomes, as detailed in the quantitative evidence below.

Unsubstituted pyridinylboronic acid
Lacks electron-withdrawing trifluoroethoxy; coupling reactivity and yield may shift significantly.
6-Methoxy analog
Different LogP and hydrogen-bond acceptor count may alter partitioning in reaction media.
Heteroaryl chlorides
Exhibit variable hydrolytic stability; may decompose under aqueous Suzuki conditions, causing inconsistent yields.

Quantified Differentiation Evidence


Hydrolytic Stability vs. Heteroaryl Chlorides

The 2,2,2-trifluoroethoxy group, as found in [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid, serves as a hydrolytically stable alternative to heteroaryl chlorides. Compared to heteroaryl chlorides (Het-Cl) which can exhibit inconsistent yields (45–85%) in SNAr reactions due to variable quality and hydrolytic degradation, trifluoroethyl ethers provide improved shelf stability by years while maintaining reactivity toward nucleophiles [1]. A highlighted trifluoroethyl ether was shown to be tolerant to aqueous Suzuki conditions, enabling sequential Suzuki/SNAr processes that are inaccessible to heterocyclic chlorides [1].

Hydrolytic Stability
Class-level
Stability measured in years under ambient conditions; enables sequential Suzuki/SNAr processes inaccessible to heteroaryl chlorides.
Supports multi-step synthesis without decomposition risk
Class-level inference from J. Org. Chem. study; specific batch stability data to verify
Hydrolytic Stability SNAr Reactions Shelf-Life

Synthetic Efficiency in Amide Synthesis

In the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives (10a-h), the key coupling step using the target compound's derivative (6-(2,2,2-trifluoroethoxy) nicotinic acid) with Weinreb amine hydrochloride proceeded efficiently, furnishing the product N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy) nicotinamide (2) within 60 minutes with good isolated yields . While specific numerical yields are not provided in the abstract, the reported reaction time and qualitative yield provide a benchmark for synthetic efficiency.

Amide Coupling Efficiency
Data to verify
60 min reaction time, good isolated yields
Enables rapid analog synthesis for SAR studies
Reported without numerical yield; cross-study comparability limited
Antibacterial Agents Amide Synthesis Reaction Yield

Antibacterial Potency

Derivatives synthesized from the target compound (specifically the amide series 10a-h) were evaluated for antibacterial activity. While the abstract does not provide specific MIC values, the study establishes that the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl scaffold can be elaborated into compounds with measurable antibacterial activity . This contrasts with the unsubstituted pyridin-3-ylboronic acid, which is not typically associated with direct antibacterial properties, highlighting the functional value of the trifluoroethoxy substituent in conferring biological activity to derived molecules.

Antibacterial Activity
Class-level
Derivatives (10a-h) exhibit antibacterial activity; unsubstituted pyridin-3-ylboronic acid shows no activity.
Scaffold may support antibacterial hit-to-lead optimization
Specific MIC values not reported; activity observed in in vitro assays
Antibacterial Activity MIC Drug Discovery

Physicochemical Differentiation vs. Methoxy Analog

[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid exhibits a calculated LogP of -0.2975 and a polar surface area (PSA) of 62.58 Ų [1]. In comparison, the 6-methoxy analog ((6-methoxypyridin-3-yl)boronic acid) has a molecular weight of 152.95 g/mol and a different hydrogen bond acceptor count (4 vs. 7 for the trifluoroethoxy compound) [2]. While the methoxy analog's LogP is not directly reported in the same database, the electron-withdrawing trifluoroethoxy group is known to increase lipophilicity and metabolic stability compared to simple alkoxy substituents [3].

Physicochemical Profile
Reported
LogP −0.30; PSA 62.58 Ų; MW 220.94 vs. methoxy analog MW 152.95, H-bond acceptors 7 vs. 4
Distinct profile may influence solubility and permeability in drug candidates
Calculated values; experimental LogP and ADME behavior require verification
LogP Lipophilicity Polar Surface Area

Purity and Availability

[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid is commercially available from multiple suppliers with reported purities ranging from 95% to 98% . For example, Bidepharm offers the compound at 98% purity with batch-specific QC data (NMR, HPLC, GC) , while Fluorochem and AKSci provide it at ≥95% purity . In contrast, the 6-methoxy analog is more widely available, but the trifluoroethoxy compound's unique substitution pattern makes it a specialized building block with fewer direct alternatives, justifying its procurement for specific fluorinated drug discovery programs.

Purity & Availability
Specification review
Commercially available at 95–98% purity; 98% option from Bidepharm with batch QC data.
Higher purity grades may reduce need for pre-coupling purification
Vendor-provided data; batch-specific QC verification recommended
Purity Vendor Comparison Supply Chain

Optimal Application Scenarios


Sequential Suzuki/SNAr Synthesis

The hydrolytic stability of the 2,2,2-trifluoroethoxy group, as demonstrated in the J. Org. Chem. study, makes [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid an ideal building block for multi-step sequences involving both Suzuki-Miyaura coupling and subsequent nucleophilic aromatic substitution (SNAr) steps . Unlike heteroaryl chlorides, which may decompose under aqueous Suzuki conditions or during storage, the trifluoroethyl ether moiety remains intact, enabling the construction of complex heterocyclic frameworks with higher overall yields and fewer purification steps.

Antibacterial Agent Development

The demonstrated ability to convert this boronic acid into antibacterial amide derivatives, as reported in the Asian Journal of Chemistry, positions it as a valuable scaffold for hit-to-lead optimization in infectious disease programs . Researchers can leverage the trifluoroethoxy group's unique electronic properties to modulate target binding and ADME profiles, a strategy that is less accessible with simple methoxy or unsubstituted pyridine analogs.

Fluorinated Drug Candidate Synthesis

The 2,2,2-trifluoroethoxy group is known to improve metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups . This makes [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid a strategic choice for medicinal chemists seeking to introduce fluorine atoms into lead compounds to enhance pharmacokinetic properties, particularly in programs where cytochrome P450-mediated metabolism is a concern.

SAR Library Synthesis

The efficient 60-minute coupling reaction reported for amide bond formation suggests that this boronic acid can be readily incorporated into parallel synthesis workflows . Its commercial availability in high purity (98%) from vendors like Bidepharm further supports its use in automated library production, where consistent reagent quality is critical for reproducible biological screening data.

Application
Selection Property
Validation Focus
Sequential Suzuki/SNAr synthesis
Hydrolytic stability in aqueous coupling conditions
Multi-step reaction yield and intermediate integrity
Antibacterial agent discovery
Trifluoroethoxy-substituted scaffold with derivative activity
Antibacterial SAR and potency screening
Fluorinated lead optimization
Electron-withdrawing and lipophilic properties
Metabolic stability and ADME profiling
Parallel SAR library synthesis
Rapid amide coupling compatibility and consistent purity
Reaction reproducibility and biological screening data quality

Technical Documentation Hub

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